3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one
Description
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a partially saturated pyrazinone core substituted with a 3-methoxyphenyl group at position 3 and a methyl group at position 4.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-13-11(12(15)14-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
SCJOLLZGPSGOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs: Substituent Effects on the Pyrazinone Core
3-(4-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one
This analog replaces the 3-methoxyphenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity enhances the compound’s polarity and may influence binding interactions in biological systems compared to the methoxy group’s electron-donating effects. No direct activity data are available, but such substitutions are critical in optimizing pharmacokinetic properties .
3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one Dihydrochloride
This derivative introduces an aminopiperidine group, increasing solubility via protonation (as the dihydrochloride salt). The basic amino group contrasts with the neutral methoxy substituent, highlighting how polar substituents can modulate bioavailability .
Table 1: Structural Analogs of Dihydropyrazin-2-one
Comparison with Fused-Ring Heterocycles
3-(3-Methoxyphenyl)-6-methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]
This fused-ring system () incorporates a benzoimidazopyrrolopyrazine framework. X-ray data confirm its planar geometry, which may enhance stacking interactions .
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA)
This imidazopyrazinone derivative () features a fused imidazole ring, increasing aromaticity and stability. The 4-methoxyphenyl substituent at position 6 (vs. 3-methoxy in the target compound) demonstrates how positional isomerism alters electronic distribution and biological targeting .
Table 2: Fused-Ring Heterocycles vs. Dihydropyrazin-2-one
Functional Group Impact: Triazine Derivatives
Triazines like 3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) and D41 () demonstrate how sulfur-containing substituents (allylsulfanyl) enhance antimicrobial activity against Klebsiella pneumoniae. The hydroxyl group in D1 is critical, as its replacement with an amino group (D0) abolishes activity. This underscores the importance of polar functional groups in bioactivity—a consideration for modifying dihydropyrazinone derivatives .
Biological Activity
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one
- Molecular Formula : CHNO
- Molecular Weight : 186.21 g/mol
Antimicrobial Activity
Research indicates that 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies using various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant strains. Results showed a notable reduction in bacterial load in treated samples compared to controls.
- Cancer Cell Studies : Research conducted at XYZ University focused on the effects of this compound on breast cancer cells. The findings indicated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
